Cas no 444938-07-2 (2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide)

2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(1H-1,2,4-triazol-3-yl)nicotinamide
- 2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide
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- MDL: MFCD01351925
- Inchi: 1S/C8H6ClN5O/c9-6-5(2-1-3-10-6)7(15)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14,15)
- InChI Key: KWQLQUCRXPNBLH-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=CC=C1C(NC1NN=CN=1)=O
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23649579-5g |
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
444938-07-2 | 90% | 5g |
$783.0 | 2023-09-15 | |
Enamine | EN300-23649579-10g |
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
444938-07-2 | 90% | 10g |
$1163.0 | 2023-09-15 | |
Enamine | EN300-23649579-2.5g |
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
444938-07-2 | 95% | 2.5g |
$529.0 | 2024-06-19 | |
Enamine | EN300-23649579-0.05g |
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
444938-07-2 | 95% | 0.05g |
$227.0 | 2024-06-19 | |
Enamine | EN300-23649579-0.1g |
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
444938-07-2 | 95% | 0.1g |
$238.0 | 2024-06-19 | |
Enamine | EN300-23649579-0.25g |
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
444938-07-2 | 95% | 0.25g |
$249.0 | 2024-06-19 | |
Enamine | EN300-23649579-5.0g |
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
444938-07-2 | 95% | 5.0g |
$783.0 | 2024-06-19 | |
Enamine | EN300-23649579-1.0g |
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
444938-07-2 | 95% | 1.0g |
$271.0 | 2024-06-19 | |
Enamine | EN300-23649579-1g |
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
444938-07-2 | 90% | 1g |
$271.0 | 2023-09-15 | |
Enamine | EN300-23649579-0.5g |
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide |
444938-07-2 | 95% | 0.5g |
$260.0 | 2024-06-19 |
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide Related Literature
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1. Book reviews
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Additional information on 2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide
Comprehensive Overview of 2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide (CAS No. 444938-07-2)
2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide (CAS No. 444938-07-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound combines a pyridine ring with a 1,2,4-triazole moiety, making it a versatile intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its potential applications in drug discovery and crop protection, as its molecular framework allows for diverse functional modifications.
The growing demand for novel agrochemicals and small-molecule therapeutics has driven interest in compounds like 2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide. Its chloropyridine and triazole components are known to exhibit antimicrobial, antifungal, and herbicidal activities, aligning with current trends in sustainable agriculture and precision farming. Additionally, the compound's potential role in enzyme inhibition and signal transduction modulation makes it a candidate for targeting diseases such as cancer and metabolic disorders.
From a synthetic chemistry perspective, CAS No. 444938-07-2 serves as a valuable building block for constructing more complex molecules. Its reactivity allows for cross-coupling reactions, nucleophilic substitutions, and other transformations critical for medicinal chemistry. The compound's stability under various conditions also makes it suitable for high-throughput screening and combinatorial chemistry, which are essential for accelerating drug development pipelines.
Environmental and regulatory considerations are increasingly shaping the use of chemical compounds like 2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide. Researchers are exploring its biodegradability and ecotoxicological profile to ensure compliance with global standards such as REACH and EPA guidelines. This aligns with the broader industry shift toward green chemistry and sustainable synthesis practices, which minimize environmental impact while maintaining efficacy.
In the context of AI-driven drug discovery, CAS No. 444938-07-2 has been included in virtual screening libraries due to its favorable ligand efficiency and molecular docking properties. Computational models predict its interactions with various biological targets, reducing the need for extensive empirical testing. This approach resonates with the pharmaceutical industry's push for cost-effective R&D and faster time-to-market for new therapies.
The compound's nomenclature, 2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide, reflects its IUPAC naming conventions, which are critical for accurate database indexing and patent filings. Its CAS registry number (444938-07-2) ensures unambiguous identification across scientific literature and regulatory documents. These details are vital for researchers navigating the complexities of intellectual property and chemical registration processes.
Looking ahead, the versatility of 2-chloro-N-(4H-1,2,4-triazol-3-yl)pyridine-3-carboxamide positions it as a key player in interdisciplinary research. Whether in precision medicine, smart agrochemicals, or material science, its applications continue to expand as new synthetic methodologies and analytical techniques emerge. Ongoing studies aim to optimize its bioavailability and target specificity, further enhancing its utility across multiple sectors.
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